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Compound of Interest

Compound Name: Golvatinib

Cat. No.: B7948654 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive

comparison of Golvatinib's kinase selectivity against other prominent c-Met inhibitors,

supported by experimental data and detailed protocols. By examining its on- and off-target

activities, we aim to furnish a clearer perspective on Golvatinib's therapeutic potential and aid

in the rational design of future kinase inhibitor studies.

Golvatinib (TAS-115) is a potent, orally available dual inhibitor of the receptor tyrosine kinases

c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Both c-Met and

VEGFR2 are crucial mediators of tumor growth, angiogenesis, and metastasis, making them

attractive targets for cancer therapy.[1] This guide delves into the kinase selectivity profile of

Golvatinib, comparing it with other c-Met inhibitors such as Crizotinib, Cabozantinib, and

Capmatinib, to highlight its unique binding characteristics.

Kinase Inhibition Profile: A Comparative Overview
To objectively assess the selectivity of Golvatinib, its inhibitory activity was compared against

a panel of kinases alongside other c-Met inhibitors. The following table summarizes the half-

maximal inhibitory concentrations (IC50) for the primary targets and key off-targets. Lower IC50

values indicate greater potency.
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Kinase Target
Golvatinib
IC50 (nM)

Crizotinib IC50
(nM)

Cabozantinib
IC50 (nM)

Capmatinib
IC50 (nM)

c-Met 14[1] 5-25[2] 4[3] 0.13[4]

VEGFR2 16[1] - 0.035[3] -

ALK - 24[5] - -

ROS1 - 1.7[6] - -

AXL - - 7[3] -

RET - - 5.2[3] -

KIT - - 4.6[3] -

FLT3 - - 11.3[3] -

TIE2 - 1.8[7] 1.4[6] -

Note: IC50 values are compiled from various sources and experimental conditions may differ.

Direct comparison should be made with caution. The absence of a value (-) indicates that data

was not readily available in the public domain under comparable conditions.

On-Target Signaling Pathways
Golvatinib exerts its primary therapeutic effect by inhibiting the c-Met and VEGFR2 signaling

pathways. The diagram below illustrates the key downstream cascades affected by this dual

inhibition.
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Caption: On-target signaling pathways of Golvatinib.
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Off-Target Kinase Signaling Pathways
While highly potent against its primary targets, like most kinase inhibitors, Golvatinib and its

competitors exhibit off-target activity. Understanding these interactions is critical for predicting

potential side effects and for identifying opportunities for drug repurposing. The following

diagram illustrates some of the key off-target signaling pathways affected by competitor drugs,

which could also be relevant for Golvatinib's broader profile.
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Caption: Potential off-target signaling pathways.
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Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. A

widely accepted method for this is a competitive binding assay, such as the KINOMEscan™

platform.

Principle of Competitive Binding Kinase Assay
This assay quantifies the binding of a test compound to a panel of kinases. The core principle

involves a competition between the test inhibitor and a known, immobilized ligand for binding to

the kinase's active site. The amount of kinase bound to the immobilized ligand is inversely

proportional to the affinity of the test compound for the kinase.

Experimental Workflow
The following diagram outlines the typical workflow of a competitive binding kinase assay.
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Caption: Experimental workflow for kinase profiling.

Detailed Method for IC50 Determination in a Competitive
Binding Assay:

Reagent Preparation:

A panel of DNA-tagged human kinases is prepared.

An ATP-competitive ligand is immobilized on a solid support (e.g., magnetic beads).
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The test compound (e.g., Golvatinib) is serially diluted to create a concentration gradient.

A DMSO control is included.

Binding Reaction:

The DNA-tagged kinase, the immobilized ligand, and the test compound at various

concentrations are combined in the wells of a microtiter plate.

The mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow

the binding reaction to reach equilibrium.

Separation and Washing:

The solid support with the bound kinase-ligand complex is separated from the solution

using a magnet (for magnetic beads).

The beads are washed to remove any unbound kinase and test compound.

Quantification:

The amount of kinase bound to the immobilized ligand is quantified by measuring the

amount of DNA tag associated with the beads. This is typically done using quantitative

PCR (qPCR).

Data Analysis:

The raw qPCR data is used to calculate the percentage of kinase bound to the

immobilized ligand relative to the DMSO control for each concentration of the test

compound.

The percentage inhibition is calculated as: % Inhibition = 100 * (1 - (Test Compound Signal

/ DMSO Control Signal))

The IC50 value, the concentration of the test compound that results in 50% inhibition of

binding, is determined by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
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Conclusion
This comparative guide highlights the potent and dual inhibitory activity of Golvatinib against c-

Met and VEGFR2. The provided kinase profiling data, while not exhaustive, offers a valuable

snapshot of its selectivity in comparison to other c-Met inhibitors. The detailed experimental

protocol for competitive binding assays serves as a practical resource for researchers aiming to

conduct similar selectivity studies. A thorough understanding of a kinase inhibitor's selectivity,

encompassing both on- and off-target effects, is indispensable for advancing the development

of more effective and safer targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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